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Core Focus: This guide provides a detailed structural elucidation of 5-methyl-1H-pyrazole-3-
carboxamide, a heterocyclic compound of significant interest in medicinal chemistry. By

integrating data from spectroscopic and crystallographic techniques, we present a

comprehensive analysis of its molecular architecture, electronic properties, and intermolecular

interactions, offering insights crucial for rational drug design and development.

Introduction: The Pyrazole Carboxamide Scaffold
The pyrazole ring system is a privileged scaffold in pharmaceutical chemistry, forming the core

of numerous biologically active compounds with applications as anticancer, anti-inflammatory,

and antimicrobial agents.[1] Its unique electronic properties and ability to participate in

hydrogen bonding allow it to serve as a versatile pharmacophore. The carboxamide moiety,

when attached to the pyrazole core, further enhances its drug-like properties by providing

additional hydrogen bond donors and acceptors, critical for molecular recognition and binding

to biological targets.[2][3]
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This guide focuses specifically on 5-methyl-1H-pyrazole-3-carboxamide. Understanding its

precise three-dimensional structure is paramount for elucidating structure-activity relationships

(SAR) and optimizing its potential as a therapeutic agent.[4] We will dissect its structure using a

multi-faceted approach, combining synthesis, spectroscopy, and crystallography to build a

complete molecular portrait.

Synthesis and Inherent Tautomerism
A foundational understanding of the molecule's synthesis is crucial as the reaction pathway

dictates the final isomeric form. Pyrazole carboxamides are commonly synthesized through the

condensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed

by functional group manipulations.

A representative synthetic approach involves the cyclocondensation of ethyl 2,4-dioxovalerate

with hydrazine hydrate to form the pyrazole core, followed by amidation.

Experimental Protocol: Synthesis of the Pyrazole Core
Reaction Setup: To a solution of ethyl 2,4-dioxovalerate (1 eq.) in ethanol, add hydrazine

hydrate (1.1 eq.) dropwise at room temperature.

Cyclization: Reflux the reaction mixture for 4-6 hours, monitoring progress via Thin Layer

Chromatography (TLC).

Workup: Upon completion, cool the mixture to room temperature and reduce the solvent

under vacuum.

Purification: Recrystallize the resulting solid from an appropriate solvent system (e.g.,

ethanol/water) to yield the ethyl 5-methyl-1H-pyrazole-3-carboxylate intermediate.[5]

Amidation: The ester is then converted to the primary carboxamide via reaction with

ammonia or through a more controlled process involving hydrolysis to the carboxylic acid

followed by coupling with an ammonia source.

Annular Tautomerism: A Critical Structural
Consideration
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A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the

nitrogen atom can migrate between the two nitrogen atoms (N1 and N2). For 5-methyl-1H-
pyrazole-3-carboxamide, this results in two potential tautomers: 5-methyl-1H-pyrazole-3-
carboxamide and 3-methyl-1H-pyrazole-5-carboxamide.

Tautomeric Equilibrium

5-methyl-1H-pyrazole-3-carboxamide

3-methyl-1H-pyrazole-5-carboxamide

 [H⁺]

Click to download full resolution via product page

Caption: Tautomeric forms of methyl-pyrazole-carboxamide.

While both forms may exist in equilibrium in solution, one tautomer typically predominates in

the solid state due to stabilizing intermolecular interactions within the crystal lattice.[6]

Spectroscopic and crystallographic analyses are essential to determine the dominant form

under specific conditions. For many 3(5)-substituted pyrazoles, the less sterically hindered

tautomer is often favored.[6]

Spectroscopic Elucidation: Decoding the Molecular
Signature
Spectroscopic techniques provide detailed information about the molecule's functional groups

and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise connectivity of a molecule in

solution. For 5-methyl-1H-pyrazole-3-carboxamide, the spectra are expected to confirm the
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substitution pattern and provide evidence for the dominant tautomeric form.

¹H NMR: The spectrum will show distinct signals for the pyrazole ring proton (C4-H), the

methyl protons (C5-CH₃), the pyrazole N-H proton, and the two amide (-CONH₂) protons.

The C4-H proton will appear as a singlet, and its chemical shift provides insight into the

electronic environment of the ring. The N-H and -NH₂ protons will appear as broad singlets,

and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR: The spectrum will show five distinct carbon signals: two quaternary carbons (C3

and C5), one methine carbon (C4), one methyl carbon (-CH₃), and the amide carbonyl

carbon (-C=O). The chemical shift of the carbonyl carbon is particularly diagnostic.[3]
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Assignment
Predicted ¹H NMR δ

(ppm)

Predicted ¹³C NMR δ

(ppm)
Rationale

Pyrazole N-H 12.0 - 13.5 (broad s) -

Deshielded proton

due to ring aromaticity

and hydrogen bonding

potential.

Amide -NH₂ 7.0 - 8.0 (broad s, 2H) -

Protons on nitrogen

adjacent to an

electron-withdrawing

carbonyl group.

Pyrazole C4-H 6.3 - 6.8 (s, 1H) 105 - 110

Olefinic proton in an

electron-rich

heterocyclic ring.

Methyl -CH₃ 2.2 - 2.5 (s, 3H) 10 - 15

Aliphatic protons

attached to the

pyrazole ring.

Pyrazole C3 - 140 - 145

Quaternary carbon

attached to the

electron-withdrawing

carboxamide group.

Pyrazole C5 - 148 - 155

Quaternary carbon

attached to the

electron-donating

methyl group.

Amide C=O - 160 - 165

Carbonyl carbon

characteristic of a

primary amide.

Predicted values are

based on typical

ranges for pyrazole

derivatives and may

vary with solvent and
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experimental

conditions.[3][7][8]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by

detecting their characteristic vibrational frequencies.

Vibrational Mode Expected Frequency (cm⁻¹) Significance

N-H Stretch (Amide)
3400 - 3100 (two bands,

broad)

Confirms the presence of the

primary amide (-NH₂) group.

Broadness indicates hydrogen

bonding.

N-H Stretch (Pyrazole) 3300 - 3100 (broad)

Overlaps with amide N-H;

indicative of the N-H bond

within the pyrazole ring.

C=O Stretch (Amide I) 1680 - 1650 (strong)

Strong, sharp absorption

characteristic of the amide

carbonyl group.[9]

N-H Bend (Amide II) 1640 - 1600
Bending vibration of the N-H

bond in the amide.

C=N/C=C Stretch 1580 - 1450

Aromatic ring stretching

vibrations from the pyrazole

core.[3]

These values are characteristic

and confirm the presence of

both the pyrazole and primary

amide functionalities.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the

molecular formula.
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Molecular Ion (M⁺): For C₅H₇N₃O, the expected exact mass is approximately 125.06 Da.

High-resolution mass spectrometry (HRMS) would confirm this elemental composition.

Fragmentation: Common fragmentation pathways would likely involve the loss of the

carboxamide group (-CONH₂) or the cleavage of the pyrazole ring, providing further

structural validation.

Single-Crystal X-ray Diffraction: The Definitive 3D
Structure
While spectroscopy provides connectivity, single-crystal X-ray crystallography reveals the

precise three-dimensional arrangement of atoms in the solid state, including bond lengths,

bond angles, and intermolecular interactions.[4] Though a specific structure for 5-methyl-1H-
pyrazole-3-carboxamide is not publicly available, analysis of closely related pyrazole

carboxamide structures allows for a highly accurate prediction of its solid-state architecture.[10]

[7][11]

Methodology: A Self-Validating Protocol
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated

solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with

monochromatic X-rays. Diffraction data are collected as the crystal is rotated.[12]

Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem

and generate an initial electron density map. The atomic positions are then refined to

achieve the best fit with the experimental data.[13]

Expected Structural Features
Planarity: The pyrazole ring is expected to be essentially planar, a key feature for its role in

mimicking other aromatic systems in drug-receptor interactions.

Tautomer Confirmation: The analysis will unambiguously identify the position of the N-H

proton, confirming the dominant tautomer in the solid state (expected to be the 5-methyl

isomer).
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Intermolecular Interactions: The combination of the pyrazole N-H (donor), the pyridine-like

pyrazole nitrogen (acceptor), and the amide group (-CONH₂, one donor N-H and one

acceptor C=O) creates a robust hydrogen-bonding network. This network is critical for crystal

packing and influences the molecule's physical properties, such as melting point and

solubility.

X-ray Crystallography Workflow

Synthesis & Purification

Single Crystal Growth
(Slow Evaporation)

X-ray Data Collection
(Diffractometer)

Structure Solution
(Direct Methods)

Structure Refinement

Structural Analysis
(Bond Lengths, Angles, H-Bonds)

Click to download full resolution via product page

Caption: Generalized workflow for single-crystal X-ray analysis.
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A common and highly stable interaction is the formation of a dimeric structure through R²₂(8)

graph set notation, where the amide groups of two molecules form a pair of N-H···O hydrogen

bonds. These dimers can then be linked into chains or sheets by hydrogen bonds involving the

pyrazole N-H group.[11]

Implications for Drug Design
The structural features elucidated here are directly relevant to drug development:

Hydrogen Bonding: The presence of multiple H-bond donors (pyrazole N-H, amide N-H) and

acceptors (pyrazole N, amide C=O) allows for specific and strong interactions with protein

targets.[14]

Methyl Group: The 5-methyl group provides a lipophilic contact point and can influence the

molecule's orientation within a binding pocket, potentially enhancing selectivity or potency.

Rigid Scaffold: The planar and rigid pyrazole core serves as an excellent scaffold, holding

the pharmacophoric elements (carboxamide, methyl group) in a well-defined spatial

orientation for optimal receptor engagement.

Conclusion
The structural analysis of 5-methyl-1H-pyrazole-3-carboxamide, through the synergistic

application of NMR, IR, and MS, confirms its covalent framework and functional group

composition. Insights from X-ray crystallography of analogous structures reveal a planar, rigid

molecule capable of forming extensive and predictable hydrogen-bonding networks, primarily

driven by the carboxamide and pyrazole N-H moieties. This detailed structural understanding

provides a critical foundation for medicinal chemists to exploit this scaffold in the design of

novel therapeutics with enhanced potency and specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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